tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate
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Overview
Description
tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate is a synthetic peptide compound It is composed of four amino acids: L-phenylalanine, L-proline, glycine, and L-proline, with a tert-butyl group attached to the L-phenylalanine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate typically involves the stepwise coupling of the amino acids using standard peptide synthesis techniques. The tert-butyl group is introduced to protect the amino group of L-phenylalanine during the synthesis. The synthesis is carried out under an inert atmosphere, usually argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) and dichloromethane (CH2Cl2), which are distilled prior to use .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the peptide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized peptides with modified side chains.
Reduction: Reduced peptides with altered functional groups.
Substitution: Substituted peptides with new functional groups introduced.
Scientific Research Applications
tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The peptide backbone allows for interactions with various biological molecules, potentially modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl L-phenylalaninate: A simpler compound with a similar tert-butyl group but lacking the additional amino acids.
L-Proline tert-butyl ester: Contains the tert-butyl group and L-proline but lacks the other amino acids.
Uniqueness
tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate is unique due to its specific sequence of amino acids and the presence of the tert-butyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C25H36N4O5 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
tert-butyl (2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H36N4O5/c1-25(2,3)34-24(33)20-12-8-13-28(20)21(30)16-27-22(31)19-11-7-14-29(19)23(32)18(26)15-17-9-5-4-6-10-17/h4-6,9-10,18-20H,7-8,11-16,26H2,1-3H3,(H,27,31)/t18-,19-,20-/m0/s1 |
InChI Key |
DJHQLKBLWFOVDF-UFYCRDLUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
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